N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-11-17(19(25)23-14-6-4-5-13(21)10-14)18(24-20(26)22-11)12-7-8-15(27-2)16(9-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDSELVNKWKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
The tetrahydropyrimidine scaffold is synthesized via a modified Biginelli reaction:
Reagents :
- Ethyl 3-oxobutanoate (β-keto ester)
- 3,4-Dimethoxybenzaldehyde
- Urea or thiourea
Conditions :
- Solvent: Ethanol/conc. HCl (1:1 v/v)
- Temperature: 80°C, 12 hours
- Workup: Precipitation with ice-water, filtration
This yields 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Intermediate I) with 68–72% yield.
Hydrolysis of Ethyl Ester to Carboxylic Acid
Intermediate I is hydrolyzed under basic conditions:
Reagents :
- NaOH (2M aqueous solution)
- Ethanol (co-solvent)
Conditions :
- Reflux, 4 hours
- Acidification with HCl to pH 2–3
The resulting 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (Intermediate II) is obtained in 89–92% yield.
Formation of the C5-Carboxamide
Activation of Carboxylic Acid
Intermediate II is activated as an acyl chloride:
Reagents :
- Thionyl chloride (SOCl₂)
- Catalytic DMF
Conditions :
- Reflux, 2 hours
- Excess SOCl₂ removed under vacuum
Coupling with 3-Chloroaniline
The acyl chloride reacts with 3-chloroaniline:
Reagents :
- 3-Chloroaniline (1.2 equiv)
- Triethylamine (TEA, 2.0 equiv)
- Dichloromethane (DCM)
Conditions :
- 0°C to room temperature, 6 hours
- Extraction with DCM, washing with NaHCO₃
Yield : 78–85% of the target compound.
Regiochemical Optimization and Side-Chain Modifications
Microwave-Assisted Amination
To enhance reaction efficiency, microwave irradiation replaces conventional heating:
Conditions :
- 150 W, 120°C, 30 minutes
- Solvent: 2-Methoxyethanol
This reduces reaction time from 15 hours to 30 minutes, improving yield to 88%.
Catalytic Hydrogenation for Stereochemical Control
While the target lacks chiral centers, intermediate reductions (e.g., nitro to amine) employ Pd/C (5% w/w) under H₂ (1 atm):
- Solvent: Methanol
- Temperature: 25°C, 3 hours
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (4:1):
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.72 (s, 6H, OCH₃), 5.21 (s, 1H, C4-H), 7.12–7.45 (m, 7H, aromatic).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 78 | 99 | 18 |
| Microwave | 88 | 99.5 | 0.5 |
| Catalytic (Pd/C) | 82 | 99.2 | 3 |
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : this compound has been evaluated for its antibacterial effects against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : In addition to antibacterial properties, derivatives of this compound have shown potential antifungal activity against pathogens like Candida albicans and Aspergillus niger.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies using MTT assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells . The mechanism may involve apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Pyrimidine derivatives have been reported to possess anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Modifications on the phenyl rings and the tetrahydropyrimidine core can significantly influence the compound's activity:
| Modification | Effect on Activity |
|---|---|
| 3-Chloro substitution | Enhanced antibacterial activity |
| 3,4-Dimethoxy substitution | Improved cytotoxicity against cancer cells |
| Methyl group at position 6 | Contributes to overall stability |
Case Studies
Several studies have focused on synthesizing and evaluating similar compounds:
- Synthesis of New Tetrahydropyrimidines : A study synthesized various tetrahydropyrimidine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions led to enhanced activity compared to standard antibiotics .
- Anticancer Evaluation : Another research effort assessed a series of tetrahydropyrimidines for their cytotoxic effects on multiple cancer cell lines. Compounds with specific substitutions showed promising results in inhibiting cell growth and inducing apoptosis .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: shares structural similarities with other tetrahydropyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of chlorophenyl and dimethoxyphenyl groups, along with the tetrahydropyrimidine ring, makes it a versatile compound for various applications .
Biological Activity
N-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The structural characteristics of this compound contribute to its pharmacological potential.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a tetrahydropyrimidine ring substituted with various functional groups. The presence of the chlorophenyl and dimethoxyphenyl moieties is significant for its biological activity.
Chemical Formula
- Molecular Formula : C19H18ClN3O4
- Molecular Weight : 389.81 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit potent anticancer properties. For instance, a related study showed that certain tetrahydropyrimidine compounds demonstrated significant inhibitory effects on HCT-116 colon cancer cells. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL , with the most active compounds achieving an IC50 of 0.12 mg/mL .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (mg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 7a | 0.12 | HCT-116 |
| Compound 7g | 0.15 | HCT-116 |
| Compound 7d | 0.81 | HCT-116 |
Antimicrobial Activity
The pyrimidine derivatives have also been explored for their antimicrobial properties. A review highlighted that pyrimidine and its derivatives show varied activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions exhibited enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 66 µM |
| Compound B | Escherichia coli | 50 µM |
| Compound C | Bacillus subtilis | 40 µM |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways while simultaneously disrupting bacterial cell wall synthesis in microbial targets.
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of several tetrahydropyrimidine derivatives on various cancer cell lines, demonstrating that modifications in the phenyl substituents significantly influenced their anticancer potency .
- Antimicrobial Evaluation : Another investigation focused on synthesizing pyrimidine derivatives and assessing their antimicrobial efficacy against a range of pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine carboxamide, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like condensations) or tandem Knoevenagel-Michael-cyclocondensation protocols. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of aryl substituents .
- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TSA) improve cyclization efficiency .
- Temperature : Reactions typically proceed at 80–100°C for 8–12 hours, with microwave-assisted synthesis reducing time to 1–2 hours .
Q. How can structural ambiguities in the tetrahydropyrimidine core be resolved using crystallographic or spectroscopic methods?
- Methodological Answer :
- XRD analysis : Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyrimidine ring and dihedral angles between substituents (e.g., 3-chlorophenyl vs. 3,4-dimethoxyphenyl groups). Hydrogen bonding networks (N–H⋯O) stabilize the structure .
- NMR : ¹H/¹³C NMR distinguishes regioisomers via chemical shifts of the C5-carboxamide (δ ~165 ppm) and C2-oxo groups (δ ~170 ppm). NOESY confirms spatial proximity of the 6-methyl and C4-aryl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent variation : Replace 3-chlorophenyl with fluorophenyl or methoxyphenyl to assess halogen/methoxy effects on target binding. Modify the 3,4-dimethoxyphenyl group to test steric/electronic contributions .
- Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based viability tests (IC₅₀ measurements) with controls for cytotoxicity. Parallel molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DHFR or kinases .
Q. What computational strategies are effective in predicting pharmacokinetic properties or metabolic stability?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity; ~3.2 for this compound) and permeability (Caco-2 >5 × 10⁻⁶ cm/s).
- Metabolite identification : CYP450 isoforms (e.g., CYP3A4) mediate O-demethylation of the 3,4-dimethoxyphenyl group. MD simulations (AMBER/NAMD) model enzyme-substrate interactions .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays) and validate purity via HPLC-MS.
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across labs, considering batch-to-batch variability in compound synthesis .
Experimental Design Considerations
Q. What in vitro/in vivo models are appropriate for evaluating antitumor or antimicrobial potential?
- Answer :
- In vitro : Human cancer cell lines (e.g., MCF-7, HepG2) with MTT assays. Include positive controls (e.g., doxorubicin) and measure caspase-3 activation for apoptosis .
- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) at doses of 10–50 mg/kg (oral/IP). Monitor toxicity via liver/kidney function tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
